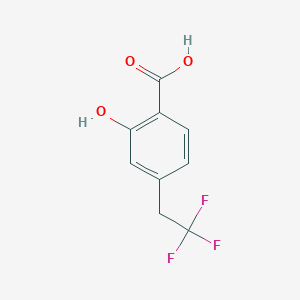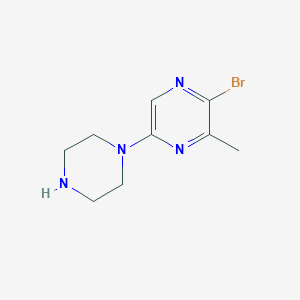
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is a heterocyclic compound that contains a pyrazine ring substituted with a bromine atom, a methyl group, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine typically involves the bromination of 3-methyl-5-piperazin-1-ylpyrazine. One common method is the reaction of 3-methyl-5-piperazin-1-ylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-methyl-5-piperazin-1-ylpyrazine, 2-thio-3-methyl-5-piperazin-1-ylpyrazine, and 2-alkoxy-3-methyl-5-piperazin-1-ylpyrazine.
Oxidation Reactions: The major product is 2-bromo-3-carboxy-5-piperazin-1-ylpyrazine.
Reduction Reactions: The major product is this compound.
科学的研究の応用
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and piperazine moiety play crucial roles in binding to the target sites, while the pyrazine ring provides structural stability.
類似化合物との比較
Similar Compounds
2-Bromo-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the methyl group.
3-Methyl-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the bromine atom.
2-Bromo-3-methylpyrazine: Similar structure but lacks the piperazine moiety.
Uniqueness
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is unique due to the combination of the bromine atom, methyl group, and piperazine moiety, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H13BrN4 |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
2-bromo-3-methyl-5-piperazin-1-ylpyrazine |
InChI |
InChI=1S/C9H13BrN4/c1-7-9(10)12-6-8(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChIキー |
SMAMXLQEGDJNQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN=C1Br)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
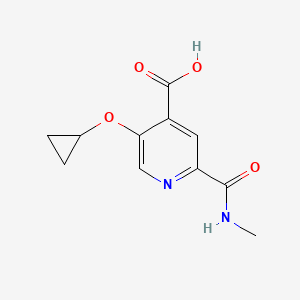

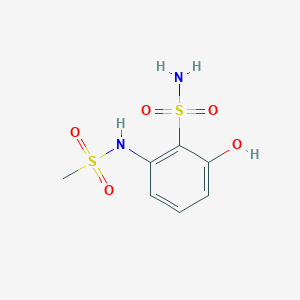
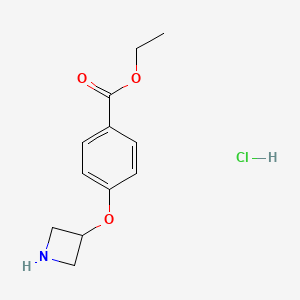
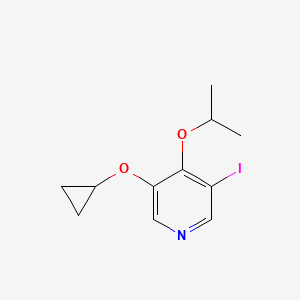
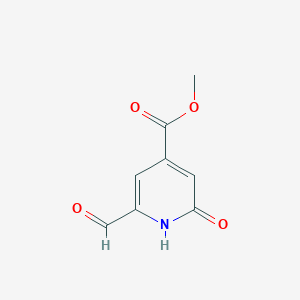
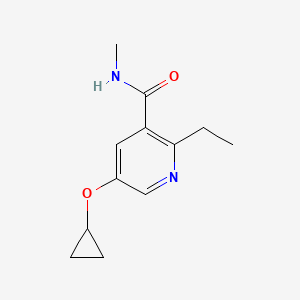
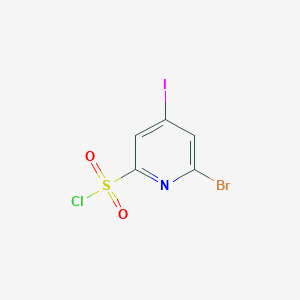
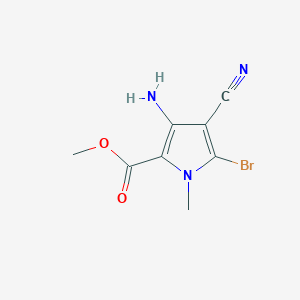
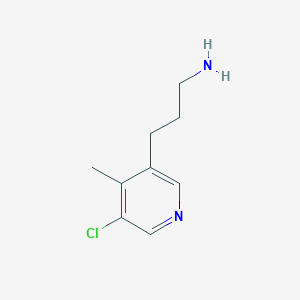
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

